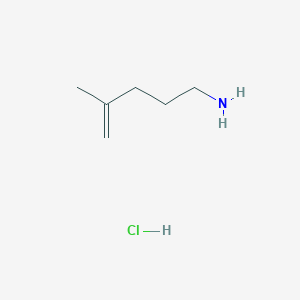

4-Methylpent-4-en-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methylpent-4-en-1-amine hydrochloride is a chemical compound with the CAS Number: 2137758-05-3 . It has a molecular weight of 135.64 . The compound is stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-methylpent-4-en-1-amine hydrochloride . The InChI code is 1S/C6H13N.ClH/c1-6(2)4-3-5-7;/h1,3-5,7H2,2H3;1H .Physical And Chemical Properties Analysis

This compound has a melting point of 185-190°C . It is a powder at room temperature .Scientific Research Applications

Reaction with Secondary Amines

4-Methylpent-4-en-1-amine hydrochloride's reactivity has been explored in various chemical reactions, one of which includes its interaction with secondary amines. This interaction leads to the formation of terminal enamines, which can be further hydrolyzed to corresponding amides. Such reactions are pivotal in synthesizing diverse organic compounds, showcasing the chemical's versatility in organic synthesis (Tsukamoto & Ishikawa, 1972).

Oxidation of C-H Bonds

4-Methylpent-4-en-1-amine hydrochloride plays a role in the formation of nonheme oxoiron(IV) complexes that exhibit remarkable ability to oxidize strong C-H bonds at room temperature. This application is significant in the field of green chemistry, enabling efficient and environmentally friendly oxidation processes (Kaizer et al., 2004).

Formation of Fused Pyridines and Enamines

Another fascinating application involves its reaction with aromatic or heterocyclic amines to yield high yields of fused pyridines, ketenimines, or enamines. Such reactions are crucial for the synthesis of complex organic molecules, potentially useful in various fields including pharmaceuticals and material science (Flowers et al., 1974).

Selective Extraction and Separation

4-Methylpent-4-en-1-amine hydrochloride has been utilized for the selective extraction and separation of iron(III) from acidic solutions, demonstrating its potential in analytical and separation techniques. This application is particularly relevant in the field of analytical chemistry, where precise and efficient methods for the separation of specific ions are required (Gawali & Shinde, 1974).

Cyclization Reactions

It is also involved in platinum-promoted cyclization reactions of amino olefins, leading to the formation of diverse cyclic compounds with significant regio- and stereoselectivity. These findings are crucial for the development of novel synthetic methodologies in organic chemistry (Ambuehl et al., 1978).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H315, H318, and H335, which mean it causes skin irritation, causes serious eye damage, and may cause respiratory irritation respectively . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

4-methylpent-4-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-6(2)4-3-5-7;/h1,3-5,7H2,2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPQPSQYWZEGRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpent-4-en-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,4-dimethoxybenzyl)acetamide](/img/no-structure.png)

![3-Cyclopentyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2398733.png)

![Tert-butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2398737.png)

![4-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2398744.png)

![N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2398746.png)

![Methyl 4-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2398749.png)